1-Bromohexane 1-Bromohexane
Brand Name: Vulcanchem
CAS No.: 111-25-1
VCID: VC21138436
InChI: InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3
SMILES: CCCCCCBr
Molecular Formula: C6H13Br
Molecular Weight: 165.07 g/mol

1-Bromohexane

CAS No.: 111-25-1

Cat. No.: VC21138436

Molecular Formula: C6H13Br

Molecular Weight: 165.07 g/mol

* For research use only. Not for human or veterinary use.

1-Bromohexane - 111-25-1

Specification

CAS No. 111-25-1
Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
IUPAC Name 1-bromohexane
Standard InChI InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3
Standard InChI Key MNDIARAMWBIKFW-UHFFFAOYSA-N
SMILES CCCCCCBr
Canonical SMILES CCCCCCBr
Boiling Point 155.3 °C
Melting Point -84.7 °C

Introduction

Physical and Chemical Properties

Physical Properties

1-Bromohexane exhibits well-defined physical characteristics that determine its behavior in different environments and applications. At room temperature, it appears as a clear liquid with a specific gravity of 1.176 at 20°C, indicating it is denser than water . The compound has a boiling point ranging between 154-157°C and a melting point of approximately -84.7°C, providing a wide liquid range for various applications . Its flash point is recorded at 57°C, categorizing it as a flammable liquid requiring appropriate handling precautions .

The vapor density of 1-Bromohexane is 5.7 compared to air, indicating that its vapors will accumulate in low-lying areas when released . At 25°C, the compound has a vapor pressure of 4.0±0.3 mmHg, contributing to its moderate volatility in ambient conditions . The refractive index is measured at 1.447, a parameter useful for identification and purity assessment in laboratory settings . These physical characteristics collectively influence the compound's behavior in chemical reactions, storage requirements, and safety protocols.

PropertyValue
Molecular FormulaC₆H₁₃Br
Molecular Weight165.071 g/mol
Physical StateClear liquid
Boiling Point154-157°C at 760 mmHg
Melting Point-84.7°C
Specific Gravity (20°C)1.176
Flash Point57°C
Solubility in WaterSlightly soluble
Solubility in Other SolventsSoluble in most organic solvents
Refractive Index1.447
Vapor Density5.7 (vs air)
Vapor Pressure4.0±0.3 mmHg at 25°C
LogP3.81

Chemical Structure and Formula

The molecular formula of 1-Bromohexane is C₆H₁₃Br, with an exact mass of 164.020050 as determined by high-resolution mass spectrometry techniques . Structurally, the compound consists of a linear chain of six carbon atoms with a bromine atom attached to the terminal carbon position. This arrangement provides the molecule with its characteristic reactivity profile, particularly in nucleophilic substitution reactions where the carbon-bromine bond serves as the reaction site.

The carbon-bromine bond in 1-Bromohexane is polarized due to the electronegativity difference between carbon and bromine atoms. This polarization creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack—a property that forms the basis for many of the compound's chemical transformations. The hexyl chain contributes to the compound's lipophilicity, as indicated by its LogP value of 3.81, which measures its partition coefficient between octanol and water phases . This lipophilic character influences its solubility behavior and interactions with biological systems, which has implications for both its applications and safety considerations.

Synthesis and Production

1-Bromohexane is typically produced through methods that introduce a bromine atom at the terminal position of a hexane derivative. Industrial production often involves carefully controlled reactions that ensure high purity and consistent quality. Commercial manufacturing facilities source pure bromine from natural deposits such as the Dead Sea to maintain high standards in the final product . The production process includes rigorous purification steps to achieve the minimum 99% purity level required for most applications .

Quality control during production typically involves gas chromatography analysis to verify purity and identify any impurities that might affect the compound's performance in subsequent reactions. The manufacturing process must adhere to strict safety protocols due to the flammable nature of both the reagents and the final product. Once produced, 1-Bromohexane is typically packaged in epoxy-coated steel drums to prevent contamination and ensure stability during storage and transportation, with standard packaging consisting of 225 kg drums arranged four per pallet . This careful attention to production and packaging helps maintain the compound's integrity for its various applications in research and industry.

Applications and Uses

Organic Synthesis

Chemical Reactions

1-Bromohexane participates in a variety of chemical reactions characteristic of primary alkyl halides, with the carbon-bromine bond serving as the primary reactive site. In nucleophilic substitution reactions (SN2), nucleophiles such as hydroxide, cyanide, or amines attack the carbon adjacent to the bromine, displacing the bromine as a leaving group and forming new carbon-nucleophile bonds. These substitution reactions are fundamental in converting 1-Bromohexane into various functional derivatives, expanding its utility in organic synthesis and industrial applications.

The compound's most notable reaction is with metallic magnesium in anhydrous ether to form hexylmagnesium bromide, a versatile Grignard reagent used extensively in organic synthesis . This Grignard reagent can react with aldehydes, ketones, esters, and other electrophiles to form alcohols, ketones, and various other products through carbon-carbon bond formation. Under basic conditions, 1-Bromohexane can undergo elimination reactions, generating alkenes through the loss of hydrogen bromide. This elimination pathway competes with substitution reactions, and reaction conditions must be carefully controlled to favor the desired pathway.

The reaction versatility of 1-Bromohexane extends to its compatibility with various catalytic systems, particularly in coupling reactions where transition metal catalysts facilitate the formation of carbon-carbon bonds between the hexyl group and other organic moieties. The compound is also stable under specific reaction conditions but demonstrates incompatibility with strong oxidizing agents and strong bases, which can lead to unwanted side reactions . These diverse reaction pathways collectively make 1-Bromohexane an exceptionally versatile building block in both laboratory and industrial synthetic processes.

Research Findings

Recent research involving 1-Bromohexane has expanded understanding of its applications and effects in various scientific domains. Studies have explored its utility in analytical chemistry applications, with research demonstrating its value in chromatographic techniques. The compound has been investigated in direct-immersion solid-phase microextraction with crosslinked polymeric ionic liquid sorbent coatings for determining water pollutants by gas chromatography . This application highlights its role in environmental analysis and monitoring technologies.

Additional research has examined 1-Bromohexane's potential in amino acid analysis methods using derivatization approaches followed by liquid chromatography/tandem mass spectrometry . This analytical application demonstrates the compound's versatility beyond synthetic chemistry, extending into biochemical and bioanalytical methodologies. The compound has also been studied in the context of injection methods for high peak capacity separations with low thermal mass gas chromatography, contributing to advancements in analytical technique development .

These diverse research directions highlight 1-Bromohexane's multifaceted role in scientific inquiry, from synthetic chemistry to analytical methods development. The compound's well-defined properties and reactivity make it suitable for various experimental protocols, contributing to its continued relevance in chemical research. As analytical techniques and synthetic methodologies continue to advance, it is likely that new applications for 1-Bromohexane will emerge, further expanding its utility in scientific and industrial domains.

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